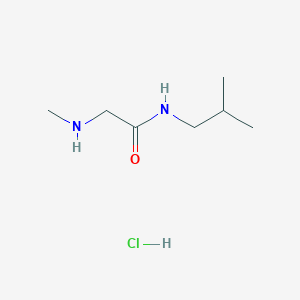

N-Isobutyl-2-(methylamino)acetamide hydrochloride

Description

Properties

IUPAC Name |

2-(methylamino)-N-(2-methylpropyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-6(2)4-9-7(10)5-8-3;/h6,8H,4-5H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASPTUVKSNVGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Isobutyl-2-(methylamino)acetamide hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of smooth muscle contraction inhibition. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 180.68 g/mol

- Structural Features : The compound features an isobutyl group and a methylamino group attached to an acetamide backbone.

Research indicates that this compound primarily interacts with biological systems through its effects on smooth muscle contraction. It is hypothesized to act as an inhibitor of detrusor contractions, which are relevant in conditions such as overactive bladder. Similar compounds have demonstrated significant inhibitory effects on smooth muscle, suggesting that this compound may operate through mechanisms involving neurotransmitter modulation or receptor interaction.

Inhibition of Detrusor Contraction

The primary biological activity attributed to this compound is its inhibitory effect on detrusor muscle contraction:

- Potential Applications : Treatment of overactive bladder and other urinary disorders.

- Comparative Studies : Compounds with similar structures have shown significant inhibitory effects, supporting the potential therapeutic use of this compound.

Case Studies and Experimental Data

-

In Vitro Studies : Experiments have demonstrated that this compound can effectively reduce detrusor contractions in isolated tissue samples. The IC values for various related compounds were assessed to compare their efficacy.

Compound Name IC (μM) Biological Activity This compound TBD Inhibitory on detrusor contraction N-Methyl-2-(methylamino)acetamide hydrochloride TBD Potentially different pharmacological effects N-(4-amino-2-butynyl)acetamides TBD Potent inhibitory activity on detrusor contraction - Mechanistic Insights : Further studies suggest that the compound may modulate neurotransmitter release or receptor activity, similar to other known smooth muscle relaxants.

- Comparative Analysis : A comparison with other amides indicates that the specific structural configuration of this compound contributes to its unique biological activity profile, distinguishing it from other compounds with less targeted effects.

Scientific Research Applications

Scientific Research Applications

-

Chromatographic Standards

N-Isobutyl-2-(methylamino)acetamide hydrochloride is utilized as a standard in chromatographic techniques, aiding in the identification and quantification of various compounds in complex mixtures. -

Biological Activity

Research indicates that this compound exhibits potential biological activity, particularly as an inhibitor of detrusor contraction , which is relevant for treating conditions such as overactive bladder. Similar compounds have demonstrated significant inhibitory effects on smooth muscle contraction, suggesting that this compound may share these therapeutic properties. -

Pharmacological Studies

The compound's interaction with biological systems primarily involves its effects on smooth muscle contraction, potentially through neurotransmitter modulation or receptor interaction. This makes it a candidate for further pharmacological studies aimed at understanding its mechanisms of action in urinary disorders.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Detrusor Contraction Inhibition : A study demonstrated that the compound effectively inhibited detrusor contractions in vitro, suggesting its potential use in developing treatments for urinary disorders.

- Chromatographic Applications : In analytical chemistry, the compound has been successfully employed as a standard for chromatographic analysis, enhancing the accuracy of identifying various substances in pharmaceutical formulations.

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Cyclohexyl and trifluoroethyl substituents (as in ) demonstrate how cyclic or fluorinated groups drastically modify polarity and metabolic stability.

Aromatic vs. Aliphatic Substituents :

- Aromatic analogs (e.g., N-(3-ethynylphenyl) or N-(2-chlorophenyl) ) exhibit higher melting points and crystallinity due to π-π stacking, whereas aliphatic derivatives (e.g., isobutyl, isopropyl) are more likely to be liquids or low-melting solids.

Preparation Methods

Step 1: Acylation to Form Haloacetamide Intermediate

- The process begins with reacting an appropriate amine (e.g., 2-(methylamino)ethanamine or its hydrochloride salt) with chloroacetyl chloride in the presence of a base (such as sodium hydroxide or organic bases) in a suitable solvent system.

- This step yields a chloroacetamide intermediate, which is crucial for subsequent substitution reactions.

- Reaction conditions typically involve controlled temperature (0–30 °C) and solvents such as dichloromethane or ethers to ensure high selectivity and yield.

- The base neutralizes the hydrochloric acid generated and facilitates the reaction.

Step 2: N-Substitution with Isobutylamine

- The chloroacetamide intermediate is then reacted with isobutylamine under basic conditions to replace the chloro group with the isobutylamino moiety.

- This nucleophilic substitution is conducted in polar aprotic solvents or mixtures (e.g., methanol, ethanol, or mixed solvents) to optimize solubility and reaction kinetics.

- The reaction avoids formation of dimer impurities by controlling stoichiometry, temperature, and reaction time, as highlighted in improved processes for related compounds.

Step 3: Conversion to Hydrochloride Salt

- The free base N-Isobutyl-2-(methylamino)acetamide is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol, isopropyl acetate, or ethyl acetate.

- This step enhances the compound’s stability, crystallinity, and ease of purification.

- Crystallization and filtration yield the hydrochloride salt with high purity.

Process Optimization and Impurity Control

- Avoidance of Dimer Impurities: The substitution step is carefully controlled to prevent dimer formation, a common impurity in amide synthesis. This is achieved by stepwise addition and maintaining optimal base concentration.

- Solvent Selection: Mixed solvent systems are employed to balance solubility and reactivity, improving yield and purity.

- Temperature Control: Mild reaction temperatures (0–40 °C) are preferred to reduce side reactions and degradation.

- Use of Economical and Environmentally Friendly Reagents: Recent patents emphasize processes that are commercially viable and environmentally benign, avoiding expensive or hazardous reagents.

Comparative Data Table of Related Preparation Processes

| Step | Typical Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Acylation | Chloroacetyl chloride, base (NaOH or organic base), DCM | 90–95 | >98 | Controlled temp 0–30 °C; avoids over-acylation |

| N-Substitution | Isobutylamine, base, methanol/ethanol | 85–92 | >97 | Avoids dimer impurity by stepwise reaction |

| Hydrochloride Salt Formation | HCl in ethanol or isopropyl acetate, crystallization | 90–95 | >99 | Enhances stability and purity |

Note: Data adapted from analogous compound synthesis and patent disclosures.

Research Findings and Industrial Relevance

- The improved processes for related 2-amino-N-substituted acetamides demonstrate that stepwise synthesis with controlled reaction parameters yields high-purity products suitable for pharmaceutical applications.

- The use of Boc-protection and deprotection strategies in related amides (e.g., 2-amino-dimethyl acetamide hydrochloride) offers alternative synthetic routes with high yields and purity, suitable for scale-up.

- The hydrochloride salt form is preferred for its enhanced chemical stability, ease of handling, and formulation compatibility in drug development.

- Environmentally friendly and commercially viable processes have been patented, emphasizing the importance of green chemistry principles in the preparation of such amides.

Q & A

Q. What are the recommended methods for synthesizing N-Isobutyl-2-(methylamino)acetamide hydrochloride, and how can purity be validated?

Methodological Answer:

- Synthesis : A common approach involves reacting isobutylamine with chloroacetamide derivatives under controlled pH and temperature. For example, outlines analogous acetamide syntheses using amine intermediates (e.g., 2-chloro-6-methylphenylamine) with acetic anhydride to form acetamide backbones. Adapting this, N-isobutyl-2-(methylamino)acetamide could be synthesized via nucleophilic substitution, followed by HCl salt formation .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients).

- Validation : Purity can be confirmed via HPLC (C18 column, UV detection at 210–230 nm) and ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). PubChem-derived SMILES strings (e.g., ) aid in spectral interpretation .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid dust generation; work in a fume hood with HEPA filtration .

- Storage : Store in airtight containers at 2–8°C in a dry, dark environment. confirms stability under these conditions, though long-term stability studies (e.g., 6–12 months at varying temperatures) are recommended due to limited toxicological data .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : ¹H NMR (δ 1.0–1.2 ppm for isobutyl CH₃; δ 2.8–3.2 ppm for methylamino protons) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ or [M+Na]⁺ adducts.

- Purity Assessment :

- HPLC : Use a mobile phase of 0.1% TFA in acetonitrile/water (70:30), with retention time comparison against a reference standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound?

Methodological Answer:

Q. What experimental designs are optimal for studying its stability under physiological conditions?

Methodological Answer:

- pH Stability : Prepare buffers (pH 1.2, 4.5, 7.4) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours for HPLC analysis to detect degradation products .

- Thermal Stability : Use accelerated stability protocols (40°C/75% RH for 1–3 months) with periodic FTIR and DSC to monitor polymorphic transitions .

Q. How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Process Parameters :

- Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of the amine group .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.

- Scale-Up : Utilize flow chemistry systems for continuous processing, ensuring consistent temperature/pH control .

Q. What strategies are recommended for detecting trace impurities or metabolites?

Methodological Answer:

- Impurity Profiling : Use UPLC-QTOF-MS with a HILIC column to separate polar degradation products. Reference ’s AMACE1 reagent for derivatizing low-abundance analytes .

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS. Compare fragmentation patterns to databases like METLIN .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.